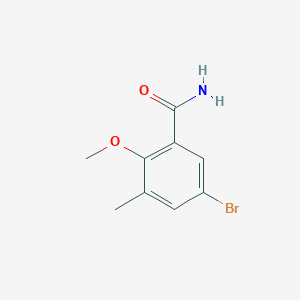

5-Bromo-2-methoxy-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNZLTGSRAEQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207411 | |

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58708-49-9 | |

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058708499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of 5-Bromo-2-methoxy-3-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Bromo-2-methoxy-3-methylbenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a proposed synthetic pathway and predicted spectroscopic data based on analogous compounds. This information serves as a robust framework for researchers undertaking the synthesis and characterization of this and related molecules.

Proposed Synthesis

A plausible synthetic route to this compound begins with the commercially available 2-methoxy-3-methylbenzoic acid. The synthesis involves two key steps: bromination of the aromatic ring followed by amidation of the carboxylic acid.

5-Bromo-2-methoxy-3-methylbenzamide CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-3-methylbenzamide is a substituted benzamide derivative. The benzamide scaffold is a common feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antiemetic, antipsychotic, and antimicrobial activities. The specific substitutions of a bromine atom, a methoxy group, and a methyl group on the phenyl ring of this particular compound suggest its potential for unique chemical and biological properties, making it a molecule of interest for further investigation in medicinal chemistry and drug discovery. This guide provides a summary of its known identifiers, a proposed synthetic route, and an overview of the general biological context of related compounds.

Chemical Identifiers and Properties

While detailed experimental data for this compound is not extensively available in public literature, its fundamental chemical identifiers have been established.

| Identifier | Value |

| CAS Number | 58708-49-9 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=CC(=C1OC)C(=O)N)Br |

| InChI | InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12) |

| InChIKey | QPNZLTGSRAEQOP-UHFFFAOYSA-N |

| PubChem CID | 42817 |

Proposed Synthesis Pathway

Experimental Protocol: A General Approach

Step 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoyl chloride

The starting material, 5-bromo-2-methoxy-3-methylbenzoic acid, would first be converted to its acyl chloride.

-

To a solution of 5-bromo-2-methoxy-3-methylbenzoic acid in an inert solvent such as dichloromethane or toluene, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added.

-

A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases.

-

The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 5-bromo-2-methoxy-3-methylbenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-methoxy-3-methylbenzoyl chloride

The resulting acyl chloride is then reacted with an ammonia source to form the primary amide.

-

The crude 5-bromo-2-methoxy-3-methylbenzoyl chloride is dissolved in an aprotic solvent like dichloromethane, tetrahydrofuran, or diethyl ether.

-

The solution is cooled in an ice bath.

-

A concentrated aqueous solution of ammonium hydroxide or a stream of ammonia gas is slowly added to the cooled solution with vigorous stirring.

-

The reaction is typically exothermic and is allowed to proceed to completion, after which it is warmed to room temperature.

-

The reaction mixture is then quenched with water.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Biological Activity and Signaling Pathways

Specific biological activity data and associated signaling pathways for this compound have not been reported in the available scientific literature. However, the broader class of substituted benzamides is known for a wide range of pharmacological activities.

-

Antipsychotic Activity : Many substituted benzamides, such as sulpiride and amisulpride, act as antagonists at dopamine D2 and D3 receptors.[1] Their therapeutic effect in schizophrenia and other psychoses is attributed to the selective blockade of these receptors in the mesolimbic pathway of the brain.[1]

-

Antimicrobial Activity : Various benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[2] The specific substitution pattern on the aromatic ring plays a crucial role in determining the spectrum and potency of their antimicrobial action.[2]

-

Other Activities : Depending on their substitution patterns, benzamides have also been investigated for their potential as anti-inflammatory, insecticidal, and fungicidal agents.[3][4]

Given the lack of specific data for this compound, its biological profile remains to be determined through experimental screening and pharmacological studies. Researchers interested in this compound would need to conduct in vitro and in vivo assays to elucidate its potential therapeutic applications.

Conclusion

This compound is a defined chemical entity with known identifiers. While a specific experimental protocol for its synthesis is not documented, a standard two-step procedure involving the formation of an acyl chloride followed by amidation is a feasible approach. The biological activity of this particular compound has not been characterized, but the general class of substituted benzamides is a rich source of pharmacologically active agents. Further research is warranted to explore the potential of this compound in various therapeutic areas.

References

- 1. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Physical and chemical properties of 5-Bromo-2-methoxy-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-3-methylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and drug discovery. Its structural features, including the bromine atom, methoxy group, and methyl group on the benzamide core, suggest it may serve as a valuable building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a plausible synthetic route with a detailed experimental protocol, and a workflow diagram. It is important to note that while predicted data is available, experimentally determined values for many of its properties are not widely published.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Much of the available data is predicted through computational modeling.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem |

| Molecular Weight | 244.09 g/mol | PubChem |

| XlogP (Predicted) | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 242.98949 g/mol | PubChem |

| Monoisotopic Mass | 242.98949 g/mol | PubChem |

| Topological Polar Surface Area | 49.4 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Peaks |

| ¹H NMR | Chemical shifts are expected for aromatic protons, a methoxy group, a methyl group, and amide protons. The exact shifts and coupling constants are not available. |

| ¹³C NMR | Signals are expected for aromatic carbons, the carbonyl carbon, the methoxy carbon, and the methyl carbon. |

| Mass Spectrometry | The molecule is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). |

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned starting from commercially available 2-methoxy-3-methylbenzoic acid. The synthesis would involve two key steps: bromination of the aromatic ring followed by amidation of the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoic Acid

This step involves the electrophilic bromination of 2-methoxy-3-methylbenzoic acid. The methoxy and methyl groups are ortho-, para-directing, and the bromine is expected to add at the position para to the methoxy group and ortho to the methyl group, which is sterically less hindered.

-

Materials:

-

2-methoxy-3-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (aqueous)

-

Sodium bicarbonate solution (saturated aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-methoxy-3-methylbenzoic acid (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount).

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-methoxy-3-methylbenzoic acid.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid to the primary amide. This can be achieved via activation of the carboxylic acid followed by reaction with an ammonia source.

-

Materials:

-

5-Bromo-2-methoxy-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (concentrated aqueous or ammonia gas)

-

Sodium bicarbonate solution (saturated aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Suspend 5-Bromo-2-methoxy-3-methylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Add thionyl chloride (1.5 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Cool the reaction mixture to 0°C and slowly add it to a stirred, cooled (0°C) concentrated aqueous ammonia solution (excess).

-

Stir the resulting mixture vigorously for 1-2 hours at 0°C.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. The benzamide moiety is present in a variety of biologically active compounds, suggesting that this molecule could be a candidate for screening in various biological assays. Further research is required to elucidate any potential therapeutic applications.

Conclusion

This compound is a chemical compound for which there is a notable lack of experimentally verified data in the public domain. The information provided in this guide, particularly regarding its physical properties and synthesis, is based on computational predictions and established chemical principles for analogous structures. Researchers interested in this molecule are encouraged to perform experimental validation of these properties and to explore its potential biological activities. The proposed synthetic route offers a viable starting point for its preparation in a laboratory setting.

An In-Depth Technical Guide to the Mechanism of Action of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, also known as FLB 457 or isoremoxipride, is a potent and highly selective antagonist of the dopamine D2 and D3 receptors. This document provides a comprehensive overview of its mechanism of action, supported by quantitative binding data and detailed experimental protocols. The primary focus is on its interaction with dopamine receptor signaling pathways, which are critical in various neurological and psychiatric disorders. This guide is intended to serve as a technical resource for researchers and professionals involved in the study and development of novel therapeutics targeting the dopaminergic system.

Introduction

Substituted benzamides are a class of pharmacologically active compounds with a wide range of therapeutic applications, including antipsychotic and antiemetic effects. Their mechanism of action often involves modulation of dopamine receptors. (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is a notable member of this class, distinguished by its high affinity and selectivity for D2-like dopamine receptors, specifically the D2 and D3 subtypes. Understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent and its use as a research tool to probe the function of the dopaminergic system.

Mechanism of Action

The primary mechanism of action of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is the competitive antagonism of dopamine D2 and D3 receptors.[1][] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neuronal signaling in the brain.

Dopamine D2 and D3 Receptor Signaling

Both D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are primarily coupled to the Gi/o family of G-proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

By acting as an antagonist, (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide blocks the binding of endogenous dopamine to D2 and D3 receptors, thereby preventing the initiation of this inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, effectively opposing the effects of dopamine at these receptors.

Quantitative Data

The affinity of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide for dopamine D2 and D3 receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.

| Receptor Subtype | Kᵢ (nM) | Reference |

| Dopamine D2 | 0.017 | [] |

| Dopamine D3 | 0.022 | [] |

Experimental Protocols

Synthesis of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

The synthesis of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide can be achieved from the corresponding benzoic acid. An improved synthesis method starting from o-vanillin has also been reported.[3]

General Procedure:

-

Preparation of 5-bromo-2,3-dimethoxybenzoic acid: This intermediate can be synthesized from a suitable precursor such as 2,3-dimethoxybenzoic acid through bromination.

-

Activation of the carboxylic acid: The 5-bromo-2,3-dimethoxybenzoic acid is activated, for example, by conversion to its acid chloride or by using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

-

Amide coupling: The activated benzoic acid derivative is then reacted with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine to form the final benzamide product.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide.

[³H]Spiperone Competition Binding Assay for Dopamine D2/D3 Receptors

This assay is used to determine the affinity of the test compound for dopamine D2 and D3 receptors by measuring its ability to displace the radiolabeled antagonist [³H]spiperone.

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors.

-

[³H]Spiperone (radioligand).

-

Test compound: (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., haloperidol or unlabeled spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding a fixed concentration of [³H]spiperone to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation.

Apomorphine-Induced Hyperactivity Behavioral Model

This in vivo model is used to assess the potential antipsychotic activity of a compound by measuring its ability to antagonize the hyperlocomotor effects of the dopamine receptor agonist, apomorphine.

Materials:

-

Rodents (e.g., rats or mice).

-

Apomorphine hydrochloride.

-

Test compound: (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide.

-

Vehicle for drug administration (e.g., saline or a suitable solvent).

-

Activity monitoring chambers equipped with infrared beams or video tracking software.

Procedure:

-

Acclimate the animals to the testing environment to reduce novelty-induced hyperactivity.

-

Administer the test compound or vehicle to the animals at a predetermined time before the apomorphine challenge.

-

Administer a dose of apomorphine known to induce hyperactivity (e.g., 0.5-2.0 mg/kg, s.c. for rats).

-

Immediately place the animals into the activity monitoring chambers.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 30-60 minutes).

-

Analyze the data to compare the locomotor activity of the group treated with the test compound to the vehicle-treated group. A significant reduction in apomorphine-induced hyperactivity by the test compound indicates potential antipsychotic-like efficacy.

Visualizations

Signaling Pathways

Caption: Dopamine D2/D3 receptor signaling pathway and the antagonistic action of the compound.

Experimental Workflow

Caption: Workflow for the [³H]Spiperone competition binding assay.

Conclusion

(S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is a powerful pharmacological tool and a potential therapeutic candidate due to its high-affinity and selective antagonism of dopamine D2 and D3 receptors. Its mechanism of action, centered on the modulation of the Gi/o-cAMP signaling pathway, provides a clear basis for its observed pharmacological effects. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate this compound and other novel molecules targeting the dopaminergic system. Further research into its in vivo efficacy and safety profile will be essential to fully elucidate its therapeutic potential.

References

Potential Biological Activity of 5-Bromo-2-methoxy-3-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Bromo-2-methoxy-3-methylbenzamide is not currently available in public literature. This document provides a projection of its potential biological activities based on the known functions of structurally similar compounds and constituent chemical moieties. The experimental protocols described are general methodologies commonly employed for the evaluation of novel benzamide derivatives.

Introduction

This compound is a small organic molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. The specific substitutions of a bromine atom, a methoxy group, and a methyl group on the phenyl ring of this compound suggest several potential avenues for biological interaction, drawing parallels from extensive research on related substituted benzamides. This guide synthesizes the potential biological activities of this compound by examining its structural analogues and key functional groups.

Inferred Biological Activities from Structural Analogues

The potential for biological activity in this compound can be inferred from the activities of compounds sharing its core structural features.

Anticancer Potential

Substituted benzamides have demonstrated significant promise in oncology. Several derivatives have been investigated as inhibitors of key enzymes involved in cancer progression.

-

PARP-1 Inhibition: Benzamide derivatives are known to act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair.[1] Inhibition of PARP-1 is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. A novel benzamide derivative, 13f , has shown potent anticancer activity against human colorectal cancer cells with an IC50 of 0.30 μM and excellent PARP-1 inhibitory effect with an IC50 of 0.25 nM.[1]

-

HDAC Inhibition: Some N-substituted benzamides, designed based on the structure of Entinostat (MS-275), have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors.[2] HDAC inhibitors represent another important class of anticancer agents that modulate gene expression by altering the acetylation state of histones.

-

Induction of Apoptosis: A recently synthesized benzamide derivative, BJ-13 , exhibited potent antiproliferative activity against multiple cancer cell lines, with a pronounced effect on gastric cancer cells.[3] Its mechanism of action involves the induction of intracellular reactive oxygen species (ROS) accumulation, leading to mitochondrial dysfunction and caspase-dependent apoptosis.[3]

Antimicrobial and Antiviral Activity

The presence of a bromo-methoxy substitution pattern is a feature in several compounds with antimicrobial and antiviral properties.

-

Antibacterial and Antiviral Properties: 5-Bromo-2-methoxybenzaldehyde, a closely related precursor, is recognized as a benzodiazepine receptor ligand with demonstrated antiviral and antibacterial properties.[4]

-

Broad-Spectrum Antimicrobial Activity: Various N-benzamide derivatives have been synthesized and tested for their antimicrobial activity. For instance, compound 5a showed significant activity against both B. subtilis and E. coli with MIC values of 6.25 and 3.12 μg/mL, respectively.[5]

-

Anti-HIV Activity: Aryl phosphate derivatives of 5-bromo-6-methoxy-azidothymidine have been synthesized and shown to possess dual anti-HIV and sperm-immobilizing activity, highlighting the potential contribution of the bromo-methoxy moiety to antiviral effects.[6]

Neurological and Other Activities

The benzamide core is also prevalent in drugs targeting the central nervous system and other physiological processes.

-

Anticonvulsant Activity: A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have been identified as having high affinity for the SB-204269 binding site and demonstrating good anticonvulsant activity in animal models.

-

CETP Inhibition: Substituted benzyl benzamides have been synthesized and evaluated as cholesteryl ester transfer protein (CETP) inhibitors, which could have implications for cardiovascular disease by raising HDL cholesterol levels.[7]

-

Insecticidal Activity: The 3-methylbenzamide moiety is notably present in N,N-diethyl-3-methylbenzamide (DEET), a widely used insect repellent.[8]

Quantitative Data from Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound.

| Compound Class/Name | Target/Activity | Quantitative Data (IC50/MIC) | Reference |

| Benzamide derivative 13f | PARP-1 Inhibition | 0.25 nM | [1] |

| Benzamide derivative 13f | Anticancer (HCT116 cells) | 0.30 μM | [1] |

| Benzamide derivative BJ-13 | Anticancer (Gastric cancer cells) | Potent antiproliferative activity | [3] |

| Benzamide derivative 5a | Antibacterial (B. subtilis) | 6.25 μg/mL | [5] |

| Benzamide derivative 5a | Antibacterial (E. coli) | 3.12 μg/mL | [5] |

| Benzyl benzamide 8j | CETP Inhibition | 1.3 μM | [7] |

| N-substituted benzamides | HDAC Inhibition | Similar to Entinostat (MS-275) | [2] |

Proposed Experimental Protocols

To empirically determine the biological activity of this compound, a systematic approach involving synthesis followed by a cascade of in vitro assays is proposed.

General Synthesis of Substituted Benzamides

A common method for the synthesis of benzamides involves the coupling of a carboxylic acid with an amine. For this compound, the synthesis would likely start from 5-bromo-2-methoxy-3-methylbenzoic acid.

-

Activation of Carboxylic Acid: The carboxylic acid (5-bromo-2-methoxy-3-methylbenzoic acid) is activated to form a more reactive species. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole).[9]

-

Amidation: The activated carboxylic acid derivative is then reacted with an ammonia source (e.g., ammonium hydroxide or a protected form of ammonia) to form the primary amide. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) and may require a base such as triethylamine or DIPEA to neutralize any acid formed during the reaction.[9]

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.

In Vitro Biological Evaluation

A tiered approach to in vitro screening can efficiently probe the potential biological activities.

-

Cytotoxicity Screening (MTT Assay):

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with varying concentrations of this compound for 48-72 hours.

-

MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.

-

-

-

Enzyme Inhibition Assays (e.g., PARP-1 or HDAC):

-

Principle: These assays measure the ability of the compound to inhibit the activity of a specific enzyme.

-

Methodology (General):

-

The purified enzyme (e.g., PARP-1 or HDAC) is incubated with its substrate and varying concentrations of this compound in a suitable buffer system.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the product formation is quantified using a detection method appropriate for the specific enzyme (e.g., fluorescence, luminescence, or colorimetry).

-

The IC50 value is determined from the dose-response curve.

-

-

-

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

-

Methodology:

-

A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared.

-

Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well plate.

-

The microbial inoculum is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Caption: A workflow for the synthesis and biological evaluation of the target compound.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its analogues, this compound could potentially interact with several key cellular signaling pathways.

-

DNA Damage Response Pathway (via PARP-1 Inhibition): If the compound acts as a PARP-1 inhibitor, it would interfere with the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA-mutant), this leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death (synthetic lethality).

Caption: Hypothesized PARP-1 inhibition pathway.

-

Gene Expression Regulation (via HDAC Inhibition): As a potential HDAC inhibitor, the compound could prevent the removal of acetyl groups from histones. This would lead to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells, thereby inducing cell cycle arrest and apoptosis.

Conclusion

While direct experimental evidence is lacking, a comprehensive analysis of the chemical structure of this compound and the biological activities of its analogues strongly suggests a high potential for pharmacological activity. The most promising areas for investigation appear to be in oncology, particularly as an inhibitor of enzymes like PARP-1 or HDACs, and in antimicrobial research. The experimental workflows and methodologies outlined in this guide provide a clear path for the synthesis and systematic evaluation of this novel compound to unlock its therapeutic potential. Further empirical studies are essential to validate these hypotheses and to fully characterize the biological profile of this compound.

References

- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-methoxybenzaldehyde | 25016-01-7 | FB54841 [biosynth.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Aryl phosphate derivatives of bromo-methoxy-azidothymidine are dual-function spermicides with potent anti-human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Substituted Benzamides: From Neuropsychiatry to Oncology

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a versatile class of chemical compounds with significant therapeutic applications. Characterized by a benzoyl group connected to a nitrogen atom, the diverse substitutions on both the benzene ring and the amide nitrogen have given rise to a wide array of pharmacological activities. This technical guide provides an in-depth review of two major therapeutic areas where substituted benzamides have made a substantial impact: neuropsychiatry, primarily through dopamine receptor modulation, and oncology, via histone deacetylase (HDAC) inhibition. This document adheres to strict data presentation and visualization standards to facilitate research and development.

Part 1: Neuropsychiatric Applications - Dopamine Receptor Antagonism

The most established therapeutic role for substituted benzamides is in the management of psychiatric disorders. Compounds like amisulpride and sulpiride are selective antagonists of dopamine D2 and D3 receptors, forming the cornerstone of treatment for schizophrenia and dysthymia. Their efficacy is rooted in the modulation of dopaminergic neurotransmission in the mesolimbic and mesocortical pathways of the brain.

Mechanism of Action

Substituted benzamides such as amisulpride exhibit a unique, dose-dependent dual mechanism of action.[1][2]

-

At low doses (e.g., 50 mg/day for amisulpride): They preferentially block presynaptic D2/D3 autoreceptors.[1][2] These autoreceptors normally provide a negative feedback signal, inhibiting dopamine synthesis and release. Their blockade leads to an increase in dopaminergic transmission in the synaptic cleft, which is thought to alleviate the negative symptoms of schizophrenia (e.g., apathy, anhedonia) and depressive symptoms.[1][3]

-

At higher doses (e.g., 400-1200 mg/day for amisulpride): They act as antagonists at postsynaptic D2/D3 receptors.[1][2][4] In conditions like schizophrenia, the positive symptoms (e.g., hallucinations, delusions) are associated with hyperactivity of dopaminergic pathways. By blocking these postsynaptic receptors, particularly in the limbic system, high-dose amisulpride reduces this hyperactivity, leading to its antipsychotic effect.[1][3]

This class of drugs is highly selective for D2 and D3 receptors, with negligible affinity for D1, D4, D5, serotonergic, adrenergic, histaminergic, or cholinergic receptors.[3][5] This selectivity contributes to a favorable side-effect profile compared to older, less selective antipsychotics, particularly a lower incidence of extrapyramidal symptoms.[3]

Signaling Pathway: D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, affects downstream signaling cascades, including the activity of Protein Kinase A (PKA). D2 receptor activation also leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.[7]

Substituted benzamides like amisulpride act as competitive antagonists at this receptor, preventing dopamine from binding and initiating this signaling cascade. The diagram below illustrates this mechanism.

Caption: D2 Receptor antagonism by substituted benzamides.

Quantitative Data

The binding affinities and clinical efficacy of key neuropsychiatric substituted benzamides are summarized below.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |

|---|---|---|---|---|---|

| Amisulpride | Dopamine D2 | 2.8 | Human | In vitro radioligand binding | [8][9] |

| Amisulpride | Dopamine D3 | 3.2 | Human | In vitro radioligand binding | [8][9] |

| Sulpiride | Dopamine D2 | 13.5 | Rat | In vitro radioligand binding | [5] |

| Sulpiride | Dopamine D3 | 9.1 | Rat | In vitro radioligand binding |[5] |

Table 2: Summary of Clinical Trial Data for Amisulpride in Schizophrenia

| Study Focus | Dose Range | Comparator | Key Outcome | Reference |

|---|---|---|---|---|

| Predominantly Negative Symptoms | 50-300 mg/day | Placebo | Amisulpride showed significant improvement in SANS scores over placebo. | [10][11] |

| Acute Exacerbation (Positive Symptoms) | 400-1200 mg/day | Haloperidol | Amisulpride was at least as effective as haloperidol with fewer extrapyramidal side effects. | [11] |

| Acute Exacerbation (Positive Symptoms) | 400-1000 mg/day | Risperidone | Amisulpride demonstrated at least equivalent efficacy to risperidone. | [11] |

| Clozapine-Resistant Schizophrenia | 400 mg/day (augmentation) | Placebo | Amisulpride augmentation significantly improved PANSS total scores and cognitive function. |[12] |

SANS: Scale for the Assessment of Negative Symptoms; PANSS: Positive and Negative Syndrome Scale.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are representative protocols for the synthesis of a key substituted benzamide and for a receptor binding assay.

This protocol is a generalized multi-step synthesis compiled from common patent literature.

Objective: To synthesize 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride).

Step 1: Synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid

-

Start with 4-amino-2-methoxy methyl benzoate.

-

Dissolve the starting material in a suitable solvent such as methanol.

-

Cool the reaction mixture to 5-10 °C.

-

Add ammonium thiocyanate, followed by the slow, dropwise addition of bromine diluted in methanol, maintaining the temperature below 10 °C.[13]

-

Allow the reaction to stir for 3-4 hours, then cool to 0-5 °C to precipitate the thiocyano intermediate.

-

Filter and wash the solid.

-

Resuspend the intermediate in an acetone/water mixture and cool to 5-10 °C.

-

Add an aqueous solution of sodium sulfide (Na2S) followed by the slow addition of diethyl sulfate.[4][13]

-

Stir the reaction for 2-3 hours to form 4-amino-2-methoxy-5-ethylthio methyl benzoate.

-

Hydrolyze the resulting ester using a base (e.g., NaOH) in a methanol/water solvent system to yield the carboxylic acid.

Step 2: Oxidation to 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

-

Dissolve the product from Step 1 in water.

-

Add a catalytic amount of ammonium molybdate.[4]

-

Cool the mixture to 8-10 °C.

-

Slowly add 30% hydrogen peroxide, maintaining the temperature.[4]

-

Stir the reaction at room temperature, then cool to 0-5 °C to precipitate the sulfonyl product.

-

Filter, wash with cold water, and dry the solid.

Step 3: Condensation with 2-(Aminomethyl)-1-ethylpyrrolidine

-

Dissolve the oxidized benzoic acid from Step 2 in a solvent like acetone.

-

In the presence of a base such as triethylamine, treat the solution with ethyl chloroformate to form a mixed anhydride in situ.[14]

-

Add 2-(aminomethyl)-1-ethylpyrrolidine to the reaction mixture.

-

Stir until the reaction is complete (monitored by TLC or HPLC).

-

The final product, amisulpride, is isolated via filtration and can be purified by recrystallization from a suitable solvent (e.g., acetone).[4]

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using competitive displacement of a radioligand.

Materials:

-

Radioligand: [³H]Raclopride or [¹¹C]Raclopride (a D2/D3 antagonist).

-

Membrane Preparation: Cell membranes from a stable cell line expressing human recombinant D2 receptors (e.g., CHO or HEK293 cells).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Raclopride).

-

Test Compound: Substituted benzamide of interest, serially diluted.

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Mixture: In each well of a 96-well plate, add:

-

50 µL of assay buffer.

-

50 µL of the radioligand at a final concentration near its Kd (e.g., 1-2 nM for [³H]Raclopride).

-

50 µL of the test compound at various concentrations. For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of the non-specific binding control.

-

50 µL of the D2 receptor membrane preparation (protein concentration typically 10-20 µ g/well ).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters rapidly 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch out the filters from the plate into scintillation vials. Add 4-5 mL of scintillation fluid to each vial.

-

Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The workflow for this assay is visualized below.

Caption: Experimental workflow for a D2 receptor binding assay.

References

- 1. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment response heterogeneity in the predominant negative symptoms of schizophrenia: analysis of amisulpride vs placebo in three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amisulpride augmentation therapy improves cognitive performance and psychopathology in clozapine-resistant treatment-refractory schizophrenia: a 12-week randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Process for preparation of amisulpride - Eureka | Patsnap [eureka.patsnap.com]

- 14. Amisulpride synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Characterization of 5-Bromo-2-methoxy-3-methylbenzamide

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific experimental data for the compound "5-Bromo-2-methoxy-3-methylbenzamide." This guide, therefore, provides a comprehensive framework for determining its solubility and stability based on established methodologies and data from structurally analogous benzamide compounds. The presented data tables are illustrative and represent hypothetical, yet realistic, outcomes for a novel benzamide derivative.

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a conceptual framework for the initial physicochemical assessment of this and similar novel chemical entities.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Benzamides, as a class, tend to exhibit moderate hydrophilicity and are often more soluble in polar organic solvents than in aqueous media.[1][2] The "like dissolves like" principle suggests that solvents with similar polarity to this compound will be more effective at dissolving it.[2]

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in various pharmaceutically relevant solvents at 25°C. These values are estimated based on the known solubility characteristics of benzamide and its derivatives.[3][4][5]

| Solvent/Medium | Type | Expected Solubility (µg/mL) | Molar Solubility (mM) |

| Water | Aqueous | < 10 | < 0.04 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 15 | < 0.06 |

| Ethanol (EtOH) | Polar Protic Solvent | 5,000 - 10,000 | 20.4 - 40.8 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | > 50,000 | > 204.0 |

| Acetonitrile (ACN) | Polar Aprotic Solvent | 1,000 - 2,500 | 4.1 - 10.2 |

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]

Objective: To determine the equilibrium concentration of this compound in a saturated solution of a given solvent.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25°C and 37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

Calibrated analytical balance and pH meter

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent) to ensure that a saturated solution is achieved.[6] A common starting point is to add 2-5 mg of the compound to 1 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium. A typical duration is 24 to 48 hours.[6][8] For physiological relevance, a parallel experiment at 37°C is recommended.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.[8]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Avoid disturbing the solid pellet.

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase.

-

Analyze the diluted samples via a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Generate a standard curve using known concentrations of this compound to ensure accurate quantification.[8]

-

-

Data Analysis: The average concentration from the triplicate samples represents the equilibrium solubility of the compound in that solvent at the tested temperature.

Visualization: Solubility Testing Workflow

Stability Profile

Assessing the intrinsic stability of a new chemical entity is mandated by regulatory bodies like the FDA and is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[9][10] Forced degradation, or stress testing, is performed to understand the degradation pathways and to develop stability-indicating analytical methods.[10][11]

Illustrative Forced Degradation Data

The following table presents a hypothetical summary of the stability of this compound after a 24-hour stress period. The target degradation is typically between 5-20% to ensure that the degradation pathways are revealed without being overly destructive.[12]

| Condition | Reagent/Stress | Temperature | % Assay Remaining | Major Degradants Formed |

| Hydrolytic | 0.1 M HCl | 60°C | 88% | Potential amide hydrolysis product |

| 0.1 M NaOH | 60°C | 82% | Potential amide hydrolysis product | |

| Purified Water | 60°C | > 98% | None Detected | |

| Oxidative | 3% H₂O₂ | Room Temp | 91% | N-oxide or other oxidation products |

| Thermal | Solid State | 80°C | > 99% | None Detected |

| Photolytic | Solid State | ICH Light Box* | > 95% | Potential de-bromination product |

*ICH Q1B specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[12]

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Temperature-controlled oven/water bath

-

ICH-compliant photostability chamber

-

HPLC or UPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).[13]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 8, 24 hours).[13] Withdraw samples at each time point, neutralize with an equivalent amount of base, dilute, and analyze.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Apply heat as with the acid hydrolysis.[13] Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep at room temperature and protect from light.[12] Analyze samples at various time points (e.g., 2, 8, 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.[11] Periodically dissolve a sample of the stressed solid and analyze.

-

Photostability: Expose the solid compound to a light source conforming to ICH Q1B guidelines.[13] A dark control sample should be stored under the same conditions but shielded from light. Analyze both the exposed and control samples.

-

Analysis: Analyze all stressed samples and a non-stressed control using a stability-indicating HPLC method. The method must be able to separate the intact drug from all process impurities and degradation products.[11] A PDA detector is useful for assessing peak purity, while an MS detector is invaluable for identifying the mass of potential degradants.

Visualization: Forced Degradation Workflow

Potential Biological Activity and Signaling Pathway

Benzamide derivatives are explored for a wide range of therapeutic applications. Notably, some benzamides have been investigated as glucokinase (GK) activators for the treatment of type 2 diabetes.[14] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, catalyzing the first, rate-limiting step of glycolysis.[14]

An activator like this compound could hypothetically bind to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose. This would enhance glucose metabolism, leading to increased ATP production in β-cells, which in turn triggers insulin secretion.

Visualization: Hypothetical Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. enamine.net [enamine.net]

- 9. lubrizolcdmo.com [lubrizolcdmo.com]

- 10. apicule.com [apicule.com]

- 11. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 5-Bromo-2-methoxy-3-methylbenzamide in Organic Synthesis: A Versatile Intermediate for Advanced Molecular Scaffolds

For Immediate Release

[City, State] – [Date] – 5-Bromo-2-methoxy-3-methylbenzamide has emerged as a crucial building block in organic synthesis, serving as a versatile intermediate in the preparation of complex molecular architectures for the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a reactive bromine atom and a modifiable benzamide moiety, allows for its incorporation into a variety of advanced chemical scaffolds.

Primarily, this compound is utilized in the synthesis of N-substituted benzamides, a class of compounds with a broad spectrum of biological activities. The presence of the bromine atom facilitates cross-coupling reactions, enabling the introduction of diverse functionalities, while the amide group can be readily modified to generate extensive compound libraries for drug discovery and crop protection research.

This application note provides a detailed overview of the synthesis of this compound and its subsequent application as a key intermediate.

Synthetic Pathway Overview

The synthesis of this compound typically commences with the commercially available precursor, 2-methoxy-3-methylbenzoic acid. The synthetic strategy involves a two-step process: bromination of the aromatic ring followed by amidation of the carboxylic acid.

Application Notes and Protocols for 5-Bromo-2-methoxy-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 5-Bromo-2-methoxy-3-methylbenzamide as a chemical intermediate in the synthesis of biologically active molecules, particularly focusing on its utility in the development of kinase inhibitors. The protocols provided are representative examples based on established synthetic methodologies for analogous compounds.

Introduction

This compound is a substituted aromatic compound possessing multiple functional groups that can be strategically manipulated for the synthesis of complex molecular architectures. The presence of a bromo group allows for cross-coupling reactions, while the benzamide moiety can participate in various transformations or act as a key pharmacophoric element. Its structural motifs are found in a variety of bioactive molecules, including potent enzyme inhibitors.

Application as an Intermediate in Kinase Inhibitor Synthesis

Substituted benzamides are crucial components in a number of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Derivatives of this compound are hypothesized to be valuable intermediates for novel kinase inhibitors targeting pathways such as those mediated by Fibroblast Growth Factor Receptor (FGFR) and Bruton's tyrosine kinase (BTK).

Hypothetical Kinase Inhibitor Synthesis Workflow

A potential synthetic workflow for utilizing this compound in the generation of a kinase inhibitor library is outlined below. This workflow leverages the bromo substituent for a Suzuki coupling reaction to introduce diversity.

General Kinase Signaling Pathway

The synthesized compounds can be screened for their ability to inhibit specific kinases within cellular signaling pathways. A simplified, generic kinase signaling cascade is depicted below.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and application of derivatives from this compound.

Protocol 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoic acid

This protocol describes the hydrolysis of the amide to the corresponding carboxylic acid, a common precursor for further derivatization.

Materials:

-

This compound

-

10 M Sodium hydroxide (NaOH) solution

-

12 M Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask, add this compound (1.0 eq).

-

Add 10 M NaOH solution (5.0 eq) and ethanol (sufficient to create a stirrable slurry).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with 12 M HCl to pH 1-2. A precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to yield 5-Bromo-2-methoxy-3-methylbenzoic acid.

Protocol 2: Suzuki Coupling of this compound

This protocol details a palladium-catalyzed Suzuki coupling to introduce aryl or heteroaryl diversity at the 5-position.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2 M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

-

Toluene

-

Ethanol

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

-

Add toluene and ethanol (e.g., 3:1 ratio) via syringe.

-

Add the 2 M Na₂CO₃ solution.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation

The following tables represent expected data from the synthesis and evaluation of a hypothetical series of kinase inhibitors derived from this compound.

Table 1: Synthesis of Biaryl Benzamide Derivatives via Suzuki Coupling

| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-methoxy-3-methylbenzamide | 85 | >98 |

| 2 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methoxy-3-methylbenzamide | 82 | >99 |

| 3 | Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-2-methoxy-3-methylbenzamide | 75 | >97 |

| 4 | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-2-methoxy-3-methylbenzamide | 78 | >98 |

Table 2: In Vitro Kinase Inhibitory Activity of a Hypothetical Derivative

| Compound | Target Kinase | IC₅₀ (nM) |

| Derivative 1 | FGFR1 | 15 |

| Derivative 1 | VEGFR2 | 250 |

| Derivative 1 | PDGFRβ | >1000 |

| Staurosporine (Control) | FGFR1 | 5 |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 155-160 °C (Predicted) |

| Solubility | Soluble in DMSO, DMF, Methanol |

Conclusion

This compound represents a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its strategic functionalization can lead to the generation of diverse libraries of compounds for screening against various biological targets, particularly protein kinases. The provided protocols offer a foundation for the synthesis and derivatization of this promising building block.

References

Application Notes and Protocols for 5-Bromo-2-methoxy-3-methylbenzamide in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-methoxy-3-methylbenzamide is a versatile synthetic intermediate with significant potential in drug discovery and medicinal chemistry. The presence of a bromo substituent on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy, methyl, and amide functionalities also offer opportunities for further structural modification and can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents. Benzamide derivatives, in general, are known to exhibit a wide range of biological activities.

This document provides detailed experimental protocols for the synthesis of this compound and its subsequent application in a typical palladium-catalyzed cross-coupling reaction. Additionally, a representative workflow for the pharmacological screening of novel benzamide derivatives is presented.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-methoxy-3-methylbenzoic acid, involving bromination followed by amidation.

Experimental Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoic Acid

Protocol:

-

Materials:

-

2-methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)

-

Ice-cold water

-

Ethanol for recrystallization

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask for filtration

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-methylbenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.[1]

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin or N-Bromosuccinimide portion-wise while maintaining the temperature below 10 °C.[1]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or LCMS).[1]

-

Carefully pour the reaction mixture onto ice-cold water, which will cause the product to precipitate.[1]

-

Collect the solid product by vacuum filtration and wash with cold water.[1]

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield 5-Bromo-2-methylbenzoic acid.[1] A similar procedure can be adapted for 2-methoxy-3-methylbenzoic acid.

-

Step 2: Synthesis of this compound

Protocol:

-

Materials:

-

5-Bromo-2-methoxy-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonium hydroxide (NH₄OH) solution or ammonia gas

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Suspend 5-Bromo-2-methoxy-3-methylbenzoic acid in an anhydrous solvent like DCM or THF.

-

Add a few drops of DMF (catalyst) followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.

-

Allow the mixture to warm to room temperature and then reflux gently for 1-2 hours until the acid is converted to the acid chloride. The reaction progress can be monitored by the cessation of gas evolution.

-

Cool the reaction mixture and slowly add it to a stirred, ice-cold solution of concentrated ammonium hydroxide.

-

Stir the resulting mixture vigorously for 30-60 minutes.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Data Summary for this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 140-150 °C (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H, Ar-H), 6.0-6.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168 (C=O), 155 (C-OCH₃), 135 (C-Br), 132, 128, 125, 115 (Ar-C), 62 (OCH₃), 16 (CH₃) |

| Mass Spec (ESI-MS) | m/z 243/245 [M+H]⁺ |

Note: The spectroscopic data are hypothetical and based on values for structurally similar compounds.[2]

Application in Suzuki-Miyaura Cross-Coupling

The bromo substituent of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

-

Inert gas (Argon or Nitrogen)

-

-

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography setup)

-

-

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LCMS.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Representative Data for a Suzuki Coupling Product

| Property | Representative Value (for 2-methoxy-3-methyl-5-phenylbenzamide) |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| Yield | 75-95% (typical range) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-7.8 (m, 7H, Ar-H), 6.0-6.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃) |

| Mass Spec (ESI-MS) | m/z 242 [M+H]⁺ |

Note: Data is hypothetical and based on expected outcomes for Suzuki coupling reactions.[3][4]

Pharmacological Screening Workflow

Novel benzamide derivatives synthesized from this compound can be subjected to a pharmacological screening cascade to identify potential therapeutic candidates.

References

- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Bromosalicylamide Derivatives in Medicinal Chemistry Research

Introduction

While specific research on 5-Bromo-2-methoxy-3-methylbenzamide is not extensively available in the reviewed scientific literature, a closely related class of compounds, 5-bromosalicylamide (5-bromo-2-hydroxybenzamide) derivatives, has garnered significant interest in medicinal chemistry. These compounds serve as a valuable scaffold for the development of new therapeutic agents. The presence of the bromine atom and the salicylamide core in these molecules can lead to enhanced biological activities, including antimicrobial and anti-inflammatory effects.[1] This document provides an overview of the synthesis, potential applications, and experimental protocols for 5-bromosalicylamide derivatives as a representative case study.

Synthesis of 5-Bromosalicylamide Derivatives

The synthesis of 5-bromosalicylamide derivatives, particularly hydrazones, is a multi-step process that begins with the commercially available 5-bromo-2-hydroxybenzamide.[2][3] The general synthetic route involves the initial formation of an ester, followed by conversion to a hydrazide, and finally condensation with an aldehyde to yield the target hydrazone.[2]

A typical synthetic workflow is illustrated below:

Caption: Synthetic pathway for 5-bromosalicylamide hydrazone derivatives.

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis of 5-bromosalicylamide derivatives.[2][3]

Synthesis of (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl ester (Ester Intermediate)

-

To a solution of 5-bromo-2-hydroxybenzamide in 2-butanone (MEK), add potassium carbonate (K₂CO₃).

-

Add ethyl chloroacetate to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent like absolute ethanol to obtain the desired ester.

Synthesis of 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide (Hydrazide Intermediate)

-